molecular formula C7H8N6 B1449206 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine CAS No. 1514318-15-0

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1449206
CAS No.: 1514318-15-0
M. Wt: 176.18 g/mol
InChI Key: PTOFGZFSGFEZHP-UHFFFAOYSA-N
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Description

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a chemical compound with the molecular formula C7H8N6 . It has a molecular weight of 176.18 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N6/c8-12-7-9-4-2-6 (11-7)13-5-1-3-10-13/h1-5H,8H2, (H,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 176.18 . The InChI code for this compound is 1S/C7H8N6/c8-12-7-9-4-2-6 (11-7)13-5-1-3-10-13/h1-5H,8H2, (H,9,11,12) .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine and its derivatives have been extensively studied for their chemical synthesis and reactivity. A key aspect of research focuses on the synthesis of various pyrazolopyrimidine compounds via reactions with different carbonyl compounds, leading to the formation of hydrazone and pyrazole derivatives, among others. Such chemical transformations are fundamental for creating molecules with potential chemical and pharmacological activities. For example, Edrees (2013) developed a method for synthesizing 4-hydrazinopyrazolo[3,4-d]pyrimidines and explored their reactions with carbonyl compounds to afford corresponding hydrazone and pyrazole derivatives. This synthesis pathway highlights the versatility and reactivity of the hydrazinylpyrazolopyrimidine framework towards generating structurally diverse compounds (Edrees, 2013).

Pharmacological Potential

Research into this compound derivatives also extends into pharmacological investigations, with studies exploring their potential as anti-proliferative agents. Atta et al. (2019) synthesized glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines derivatives and evaluated their inhibition of proliferation of MCF-7 human breast cancer cells. The study demonstrated that some compounds exhibited significant anti-proliferative activity, highlighting the potential of hydrazinylpyrazolopyrimidine derivatives in cancer research (Atta et al., 2019).

Antimicrobial Applications

In the realm of antimicrobial research, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Ali (2009) investigated new pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety for their potential as antimicrobial agents. The study found that several compounds exhibited maximum activity comparable to standard drugs, indicating the promising antimicrobial efficacy of these derivatives (Ali, 2009).

Properties

IUPAC Name

(4-pyrazol-1-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-12-7-9-4-2-6(11-7)13-5-1-3-10-13/h1-5H,8H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOFGZFSGFEZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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